molecular formula C21H18N2O3 B2881505 1-(4-Methoxyphenyl)-3-phenoxy-4-(pyridin-3-yl)azetidin-2-one CAS No. 1210446-67-5

1-(4-Methoxyphenyl)-3-phenoxy-4-(pyridin-3-yl)azetidin-2-one

Cat. No. B2881505
CAS RN: 1210446-67-5
M. Wt: 346.386
InChI Key: RPRGHGINLZBMQJ-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-3-phenoxy-4-(pyridin-3-yl)azetidin-2-one, also known as MPAA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-3-phenoxy-4-(pyridin-3-yl)azetidin-2-one is not fully understood; however, studies have suggested that it acts by modulating various signaling pathways, including the PI3K/Akt/mTOR, MAPK/ERK, and NF-κB pathways. 1-(4-Methoxyphenyl)-3-phenoxy-4-(pyridin-3-yl)azetidin-2-one has also been shown to interact with various cellular targets, including tubulin, histone deacetylase, and GABA receptors.
Biochemical and Physiological Effects:
1-(4-Methoxyphenyl)-3-phenoxy-4-(pyridin-3-yl)azetidin-2-one has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. 1-(4-Methoxyphenyl)-3-phenoxy-4-(pyridin-3-yl)azetidin-2-one has also been shown to have antioxidant properties and can reduce oxidative stress in cells.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-Methoxyphenyl)-3-phenoxy-4-(pyridin-3-yl)azetidin-2-one in lab experiments is its high potency and selectivity towards specific cellular targets. However, one limitation is its relatively low solubility in water, which can affect its bioavailability and limit its use in certain experiments.

Future Directions

For 1-(4-Methoxyphenyl)-3-phenoxy-4-(pyridin-3-yl)azetidin-2-one research include further studies on its mechanism of action, optimization of its pharmacokinetic properties, and development of more effective delivery systems. 1-(4-Methoxyphenyl)-3-phenoxy-4-(pyridin-3-yl)azetidin-2-one also holds potential for use in combination therapies and as a lead compound for the development of new drugs.

Synthesis Methods

The synthesis of 1-(4-Methoxyphenyl)-3-phenoxy-4-(pyridin-3-yl)azetidin-2-one involves the reaction of 4-methoxybenzaldehyde, phenoxyacetic acid, and 3-pyridinecarboxylic acid with triethylamine and acetyl chloride in the presence of a catalyst. The resulting product is then purified through column chromatography to obtain 1-(4-Methoxyphenyl)-3-phenoxy-4-(pyridin-3-yl)azetidin-2-one in high yield and purity.

Scientific Research Applications

1-(4-Methoxyphenyl)-3-phenoxy-4-(pyridin-3-yl)azetidin-2-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 1-(4-Methoxyphenyl)-3-phenoxy-4-(pyridin-3-yl)azetidin-2-one has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation studies have shown that 1-(4-Methoxyphenyl)-3-phenoxy-4-(pyridin-3-yl)azetidin-2-one can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorders, 1-(4-Methoxyphenyl)-3-phenoxy-4-(pyridin-3-yl)azetidin-2-one has been shown to improve cognitive function and memory by enhancing synaptic plasticity.

properties

IUPAC Name

1-(4-methoxyphenyl)-3-phenoxy-4-pyridin-3-ylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3/c1-25-17-11-9-16(10-12-17)23-19(15-6-5-13-22-14-15)20(21(23)24)26-18-7-3-2-4-8-18/h2-14,19-20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPRGHGINLZBMQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(C(C2=O)OC3=CC=CC=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxyphenyl)-3-phenoxy-4-(pyridin-3-yl)azetidin-2-one

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